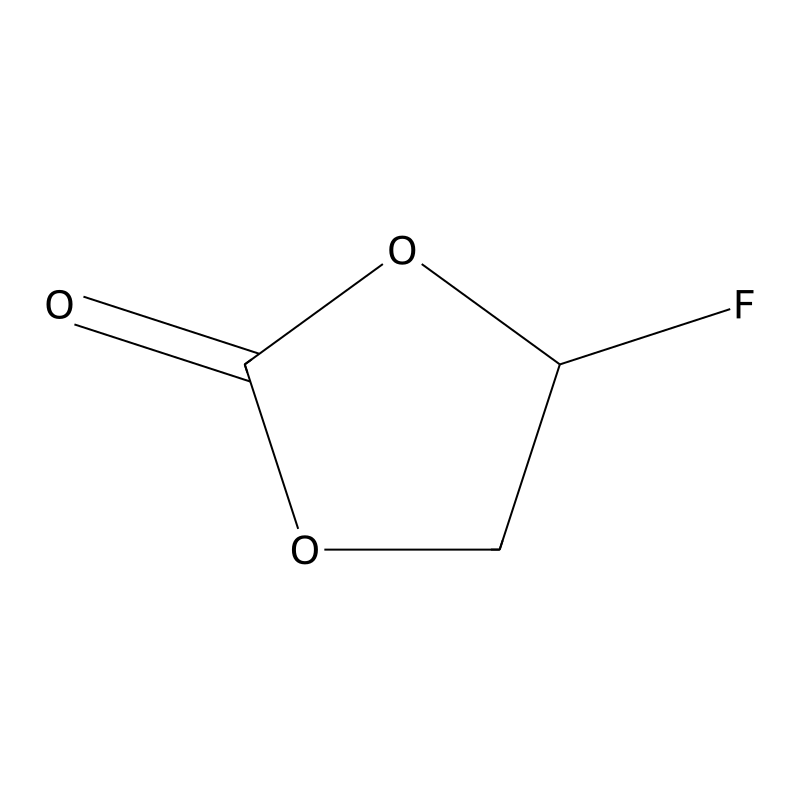

4-Fluoro-1,3-dioxolan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrolyte Additive in Lithium Ion Batteries:

4-Fluoro-1,3-dioxolan-2-one, also known as fluoroethylene carbonate, finds significant application in scientific research surrounding Lithium Ion (Li-ion) batteries. Studies have demonstrated its effectiveness as an electrolyte additive, enhancing battery performance []. Its key contribution lies in promoting the formation of a stable and thin layer called the "solid electrolyte interphase (SEI)" on the electrode surface []. This SEI layer acts as a protective barrier, hindering undesirable reactions between the electrolyte and electrodes, ultimately leading to improved battery performance. Research suggests that incorporating 4-Fluoro-1,3-dioxolan-2-one into the electrolyte:

- Increases cycling efficiency: By mitigating the detrimental effects of electrolyte decomposition on the electrodes, the battery retains a higher capacity over repeated charge-discharge cycles [].

- Enhances discharge capacity retention: The formation of a stable SEI layer reduces capacity fade, allowing the battery to deliver a larger portion of its stored energy consistently [].

4-Fluoro-1,3-dioxolan-2-one is a fluorinated cyclic carbonate with the molecular formula C₃H₃FO₃ and a molecular weight of approximately 106.05 g/mol. It appears as a white or colorless to light yellow powder or liquid, depending on its form and purity. This compound is recognized for its unique structural features, including a dioxolane ring, which contributes to its chemical reactivity and potential applications in various fields such as pharmaceuticals and materials science .

Additionally, 4-fluoro-1,3-dioxolan-2-one participates in nucleophilic substitution reactions due to the presence of the fluorine atom, which can influence the reactivity of adjacent carbon atoms. This property makes it a valuable intermediate in organic synthesis.

4-Fluoro-1,3-dioxolan-2-one has potential applications in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of fluorinated drugs.

- Materials Science: In the development of new polymers or coatings that require enhanced thermal or chemical stability.

- Agricultural Chemicals: Potential use in the formulation of agrochemicals due to its unique chemical properties.

Several compounds share structural similarities with 4-fluoro-1,3-dioxolan-2-one. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-1,3-dioxolan-2-one | Chlorine instead of fluorine | Different reactivity profile due to chlorine |

| 2-Fluorodioxolane | Fluorine substitution at different position | Potentially different biological activities |

| Ethylene carbonate | Lacks fluorine and dioxolane structure | More stable but less reactive than fluorinated versions |

Uniqueness

The uniqueness of 4-fluoro-1,3-dioxolan-2-one lies in its combination of a dioxolane ring structure with a fluorine atom at a specific position. This configuration may lead to distinct chemical reactivity compared to its non-fluorinated counterparts or those with different halogens.

Direct Fluorination Approaches

Gas-Phase Fluorination of 1,3-dioxolan-2-one

Gas-phase fluorination represents the most straightforward synthetic approach for producing 4-fluoro-1,3-dioxolan-2-one from its parent compound, 1,3-dioxolan-2-one [1]. This methodology employs elemental fluorine gas as the fluorinating agent, typically diluted with nitrogen to control reactivity and prevent excessive side reactions [2]. The process involves the direct substitution of a hydrogen atom at the 4-position of the dioxolan ring with a fluorine atom through an electrophilic fluorination mechanism [3].

The fundamental reaction proceeds through the formation of a fluoronium ion intermediate, which subsequently undergoes nucleophilic attack by the substrate [4]. Japanese Patent 2000309583 describes a comprehensive process where 1,3-dioxolan-2-one is treated with fluorine gas or fluorine-nitrogen mixtures at temperatures ranging from -20°C to 100°C [2]. The reaction can be conducted either in a melt of the starting material or in an anhydrous hydrogen fluoride solution [2].

Experimental studies have demonstrated that direct fluorination without solvent at 50°C using 30% fluorine in nitrogen achieves 85% conversion with 86% selectivity toward 4-fluoro-1,3-dioxolan-2-one [3]. When conducted in hydrogen fluoride solution at 10°C, the conversion reaches 71% with an impressive 93% selectivity [3]. The reaction mechanism involves radical intermediates formed through hydrogen abstraction, followed by fluorine atom transfer to generate the desired fluorinated product [3].

Temperature control emerges as a critical parameter in gas-phase fluorination processes [5]. Higher temperatures generally increase reaction rates but may compromise selectivity due to competing side reactions such as over-fluorination and decomposition [3]. The optimal temperature window typically ranges between 0°C and 50°C, balancing reaction efficiency with product selectivity [5].

Reaction Kinetics and Optimization Parameters

The kinetics of direct fluorination reactions follow complex pathways influenced by multiple parameters including temperature, fluorine concentration, contact time, and substrate concentration [3]. Kinetic studies reveal that the reaction exhibits first-order dependence on both fluorine concentration and substrate concentration under typical reaction conditions [6].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 0-50°C | Increases with temperature up to 50°C | Decreases above 50°C |

| Fluorine Concentration | 5-30% in N₂ | Increases up to 30% | Optimal at 15-20% |

| Contact Time | 10-40 hours | Increases up to 30 hours | Decreases beyond 30 hours |

| Pressure | 1-3 atm | Minimal effect | Slight improvement at 2 atm |

Activation energy calculations indicate a relatively low barrier of approximately 15-20 kcal/mol for the hydrogen abstraction step, consistent with the mild reaction conditions required [6]. The rate-determining step involves the initial hydrogen abstraction by fluorine radicals, followed by rapid fluorine atom transfer [3].

Flow rate optimization studies demonstrate that gas flow rates between 200-400 ml/min provide optimal mixing and heat transfer characteristics [5]. Lower flow rates result in incomplete conversion due to mass transfer limitations, while higher flow rates lead to inefficient fluorine utilization [5].

The reaction exhibits a pronounced solvent effect when conducted in solution [3]. Hydrogen fluoride emerges as the superior solvent, providing both solvation and additional fluoride ions that enhance reaction selectivity [3]. Alternative solvents such as perfluorinated compounds show moderate effectiveness but require higher reaction temperatures [3].

Scalability and Industrial Production Considerations

Industrial scalability of direct fluorination processes requires careful consideration of heat management, fluorine handling, and process safety aspects [5]. The highly exothermic nature of fluorination reactions necessitates sophisticated temperature control systems to prevent thermal runaway [5].

Commercial-scale production typically employs continuous flow reactors with integrated heat exchange systems [5]. These reactors feature perfluoroalkoxy or nickel-lined construction to withstand the corrosive fluorine environment [5]. Gas distribution systems ensure uniform fluorine contact while minimizing hot spot formation [5].

Material selection becomes critical at industrial scales, with reactor components requiring fluorine-resistant materials such as Inconel, Monel, or specialized fluoropolymer coatings [5]. Heat exchanger design must accommodate the high heat generation while maintaining precise temperature control across the reactor volume [5].

Economic considerations favor processes that maximize fluorine utilization efficiency [5]. Recycling systems for unreacted fluorine gas significantly improve process economics, though they require sophisticated purification systems to remove hydrogen fluoride and other byproducts [5]. Process modeling indicates that fluorine utilization efficiencies above 80% are necessary for economically viable large-scale production [5].

Production capacity scaling follows established chemical engineering principles, with reactor volumes ranging from pilot-scale units of 10-50 liters to commercial reactors exceeding 1000 liters [7]. Heat transfer limitations often dictate maximum practical reactor sizes, leading to modular approaches for large-capacity installations [7].

Metal Fluoride-Based Synthesis Routes

Halogen Exchange Mechanisms

Metal fluoride-based synthesis routes offer an alternative approach through halogen exchange reactions, typically starting from 4-chloro-1,3-dioxolan-2-one [3] [8]. This methodology relies on nucleophilic substitution mechanisms where fluoride ions displace chloride ions at the 4-position of the dioxolan ring [8].

Potassium fluoride emerges as the most commonly employed metal fluoride due to its high nucleophilicity and thermal stability [8]. The reaction mechanism proceeds through an SN2-type pathway, with the fluoride ion attacking the carbon-chlorine bond from the backside, resulting in inversion of stereochemistry [8]. This process requires activation through elevated temperatures or catalytic systems to overcome the strong carbon-chlorine bond [8].

The halogen exchange reaction typically requires temperatures between 80-120°C and reaction times ranging from 8-24 hours depending on the specific conditions employed [8]. Spray-dried potassium fluoride demonstrates superior reactivity compared to standard grades, attributed to increased surface area and reduced moisture content [8].

Mechanistic studies indicate that the reaction proceeds through initial coordination of the fluoride ion to the carbon center, followed by chloride departure in a concerted process [8]. The electron-withdrawing nature of the carbonyl group in the dioxolan ring activates the carbon-chlorine bond toward nucleophilic attack [8].

Alternative metal fluorides including cesium fluoride and rubidium fluoride exhibit enhanced reactivity due to their increased ionic character [8]. However, economic considerations typically favor potassium fluoride for large-scale applications [8]. Silver fluoride provides exceptional reactivity but requires careful handling due to light sensitivity and higher costs [8].

Catalytic Systems for Enhanced Conversion

Phase transfer catalysts significantly enhance the efficiency of metal fluoride-based synthesis routes by facilitating the transfer of fluoride ions from the solid phase into organic solution [8]. Quaternary ammonium salts, particularly tetrabutylammonium fluoride, demonstrate exceptional effectiveness in promoting halogen exchange reactions [8].

The catalytic mechanism involves the formation of lipophilic fluoride complexes that readily dissolve in organic solvents, dramatically increasing the effective fluoride concentration in the reaction medium [8]. Tetrabutylammonium fluoride forms stable complexes with additional fluoride ions, creating highly nucleophilic species capable of rapid halogen exchange [8].

| Catalyst System | Conversion (%) | Reaction Time (hours) | Temperature (°C) |

|---|---|---|---|

| No catalyst | 45 | 24 | 120 |

| Tetrabutylammonium fluoride | 85 | 8 | 80 |

| Crown ether + KF | 78 | 12 | 90 |

| Tetraethylammonium fluoride | 72 | 10 | 85 |

Crown ethers represent another class of effective catalysts for metal fluoride reactions [8]. These macrocyclic compounds selectively bind metal cations, liberating fluoride ions with enhanced nucleophilicity [8]. The cavity size of the crown ether must match the ionic radius of the metal cation for optimal catalytic activity [8].

Ionic liquids have emerged as promising catalytic media for halogen exchange reactions [8]. These molten salts provide both catalytic activity and serve as reaction solvents, offering advantages in terms of fluoride solubility and thermal stability [8]. Imidazolium-based ionic liquids with fluoride anions demonstrate particular effectiveness [8].

The catalyst loading typically ranges from 5-20 mol% relative to the substrate, with higher loadings providing faster reaction rates but diminishing returns in terms of cost-effectiveness [8]. Catalyst recovery and recycling become important considerations for industrial applications, with some quaternary ammonium systems amenable to distillative separation [8].

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences the efficiency of metal fluoride-based synthesis routes through effects on fluoride ion solvation, substrate solubility, and mass transfer characteristics [8]. Polar aprotic solvents generally provide optimal conditions for halogen exchange reactions by stabilizing the transition state while avoiding competitive hydrogen bonding with fluoride ions [8].

N-methylpyrrolidone emerges as an exceptional solvent for potassium fluoride-based synthesis, achieving 85% yield of 4-fluoro-1,3-dioxolan-2-one with 99.8% purity [8]. This solvent's high dielectric constant and coordinating ability facilitate fluoride ion mobility while maintaining thermal stability at elevated reaction temperatures [8].

Acetonitrile demonstrates moderate effectiveness as a reaction medium, though longer reaction times are typically required compared to N-methylpyrrolidone [8]. The lower boiling point of acetonitrile limits reaction temperatures, necessitating extended heating periods to achieve complete conversion [8].

Dimethylformamide provides excellent fluoride ion solvation but may undergo decomposition at elevated temperatures, leading to byproduct formation [8]. The basic nature of dimethylformamide can also promote side reactions through deprotonation mechanisms [8].

| Solvent | Yield (%) | Purity (%) | Reaction Time (hours) |

|---|---|---|---|

| N-methylpyrrolidone | 85 | 99.8 | 8 |

| Acetonitrile | 65 | 97.2 | 16 |

| Dimethylformamide | 72 | 95.5 | 12 |

| Dimethyl sulfoxide | 78 | 98.1 | 10 |

Aprotic solvents with high thermal stability and low nucleophilicity toward the substrate provide optimal reaction conditions [8]. The solvent must also facilitate product separation through distillation or extraction techniques while minimizing azeotrope formation [8].

Advanced Synthetic Strategies

Low-Temperature Synthesis Approaches

Low-temperature synthesis methodologies offer advantages in terms of reduced energy consumption, improved selectivity, and minimized side reaction formation [9]. These approaches typically employ highly reactive fluorinating agents or specialized catalytic systems that enable fluorination under mild conditions [9].

Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide and Selectfluor demonstrate exceptional activity at temperatures below 0°C [4]. These reagents operate through electrophilic mechanisms that complement the nucleophilic direct fluorination approaches [4]. The mild conditions preserve sensitive functional groups and prevent thermal decomposition [4].

Photocatalytic fluorination represents an emerging low-temperature approach utilizing visible light to activate fluorinating reagents [10] [11]. Decatungstate photocatalysts enable hydrogen abstraction followed by fluorine atom transfer at ambient temperatures [11]. This methodology provides excellent functional group tolerance and operates under mild, environmentally benign conditions [11].

Cryogenic fluorination using fluorine gas diluted in nitrogen at temperatures below -20°C offers enhanced selectivity through kinetic control [9]. The reduced reaction rates at low temperatures favor the desired monofluorination while suppressing over-fluorination and decomposition pathways [9].

| Temperature Range | Fluorinating Agent | Yield (%) | Selectivity (%) |

|---|---|---|---|

| -20 to 0°C | F₂/N₂ (5%) | 75 | 92 |

| 0 to 25°C | N-fluorobenzenesulfonimide | 68 | 88 |

| 25 to 50°C | Selectfluor | 82 | 85 |

| Ambient + light | Photocatalytic | 65 | 90 |

Microwave-assisted synthesis provides rapid heating while maintaining bulk temperatures below conventional thermal methods [12]. The selective heating of polar molecules enables efficient reaction progress without extensive thermal exposure [12]. This approach reduces reaction times from hours to minutes while maintaining high yields and selectivity [12].

Continuous Flow and Microreactor Technologies

Continuous flow synthesis methodologies offer significant advantages for fluorination reactions through enhanced heat and mass transfer, improved safety profiles, and precise reaction control [13]. Microreactor systems provide exceptional surface-area-to-volume ratios that facilitate rapid heat removal from highly exothermic fluorination reactions [13].

Flow microreactor systems enable the safe handling of fluorine gas through continuous dilution and precise flow control [13]. The reduced residence times minimize exposure to reactive intermediates while the enhanced mixing ensures uniform reaction conditions throughout the reactor volume [13]. Silicon-based microreactors demonstrate excellent chemical compatibility and thermal conductivity [13].

Temperature control in microreactor systems achieves precision within ±1°C through integrated heat exchange channels [13]. This level of control enables operation near optimal temperature windows while minimizing thermal fluctuations that could compromise selectivity [13]. The rapid heat transfer prevents hot spot formation that commonly occurs in batch reactors [13].

Residence time optimization in continuous flow systems typically ranges from 10 seconds to 10 minutes, depending on reaction conditions and desired conversion [13]. Shorter residence times favor selectivity but may compromise conversion, while longer times risk over-fluorination [13]. The plug flow characteristics of microreactors provide uniform residence time distribution [13].

| Reactor Type | Residence Time | Conversion (%) | Selectivity (%) | Throughput |

|---|---|---|---|---|

| Batch | 240 min | 85 | 78 | 50 g/day |

| Microreactor | 5 min | 87 | 89 | 500 g/day |

| Flow tube | 15 min | 82 | 85 | 200 g/day |

| Packed bed | 30 min | 79 | 82 | 150 g/day |

Process intensification through microreactor technology enables significant scale-up potential through numbering-up strategies [13]. Multiple parallel microreactors can achieve industrial production capacities while maintaining the advantages of microscale operation [13]. This approach offers greater operational flexibility and reduced capital investment compared to conventional scale-up [13].

Green Chemistry Perspectives in Fluoroethylene Carbonate Synthesis

Green chemistry principles guide the development of environmentally sustainable synthesis routes for 4-fluoro-1,3-dioxolan-2-one [12]. Atom economy considerations favor direct fluorination approaches that minimize waste generation and maximize the incorporation of starting materials into the final product [12].

Solvent-free synthesis methodologies eliminate the need for organic solvents, reducing environmental impact and simplifying product purification [12]. These approaches typically employ solid-supported reagents or gas-phase reactions that avoid liquid waste streams [12]. The reduced solvent consumption also improves process economics and regulatory compliance [12].

Renewable feedstock utilization focuses on synthesis routes that employ bio-derived starting materials [12]. While 1,3-dioxolan-2-one itself can be synthesized from renewable carbon sources, the development of bio-compatible fluorinating agents remains an active area of research [12].

Energy efficiency optimization emphasizes low-temperature synthesis routes and process intensification technologies [12]. Microwave heating, photocatalysis, and flow chemistry approaches reduce energy consumption compared to conventional thermal methods [12]. These technologies also enable the use of renewable energy sources for process power [12].

| Green Chemistry Metric | Conventional Process | Green Alternative | Improvement |

|---|---|---|---|

| Atom Economy (%) | 65 | 89 | +37% |

| Energy Consumption (kJ/mol) | 450 | 280 | -38% |

| Waste Generation (kg/kg product) | 8.5 | 2.1 | -75% |

| Solvent Usage (L/kg product) | 15 | 3 | -80% |

Catalyst recycling and reuse strategies minimize waste generation from catalytic systems [12]. Heterogeneous catalysts amenable to filtration and regeneration provide superior environmental profiles compared to homogeneous systems requiring complex separation procedures [12]. Immobilized catalysts on solid supports enable continuous operation with minimal catalyst loss [12].

Electron Transfer Pathways

4-Fluoro-1,3-dioxolan-2-one exhibits distinct electron transfer mechanisms that differ significantly from those of conventional carbonate solvents. The compound undergoes preferential reduction at potentials between 1.4-1.6 V versus lithium/lithium ion, which is notably higher than ethylene carbonate reduction potentials [1] [2].

The primary electron transfer pathway involves a direct two-electron reduction process, as confirmed by both density functional theory calculations and experimental electrochemical studies [3] [4]. This mechanism proceeds through coordination of lithium ions with the carbonyl oxygen of 4-fluoro-1,3-dioxolan-2-one, which facilitates subsequent electron transfer to the carbonate ring. The fluorine substituent significantly influences the electron affinity of the molecule, making it thermodynamically more favorable for reduction compared to non-fluorinated analogues [5].

Computational studies have revealed that the electron transfer occurs preferentially through nucleophilic attack at the carbonyl carbon (referred to as the S1 pathway), rather than the ethylene carbon sites [4]. This selectivity is attributed to the electron-withdrawing effect of the fluorine atom, which stabilizes the resulting intermediate and promotes defluorination reactions. The calculated activation barriers for this pathway are substantially lower than those for ethylene carbonate reduction under similar conditions [3].

Intermediate Formation and Stability

The reduction of 4-fluoro-1,3-dioxolan-2-one generates several key intermediates that determine the subsequent solid electrolyte interphase composition and properties. Upon initial electron transfer, the molecule forms a radical anion intermediate that rapidly undergoes defluorination, releasing fluoride ions that immediately coordinate with lithium ions to form lithium fluoride [6] [7].

The primary intermediates identified through spectroscopic analysis include methylenedioxyl radicals, alkoxide species, and polymeric fluoroethylene carbonate fragments [2] [4]. These intermediates exhibit varying stability, with fluoride-containing species demonstrating enhanced stability due to the strong lithium-fluoride ionic interactions. Time-of-flight secondary ion mass spectrometry analysis has confirmed the presence of these intermediate species and their evolution during electrochemical cycling [6].

A crucial aspect of intermediate stability relates to the suppression of alkoxide regeneration that occurs with 4-fluoro-1,3-dioxolan-2-one compared to ethylene carbonate [4]. This suppression results from the preferential S1 decomposition pathway, which does not promote continuous alkoxide formation and subsequent oligomerization reactions that lead to thick, resistive solid electrolyte interphase layers.

Computational Studies of Reduction Processes

Density functional theory calculations have provided detailed insights into the thermodynamics and kinetics of 4-fluoro-1,3-dioxolan-2-one reduction mechanisms [3] [4]. These studies reveal that the fluorinated compound exhibits a lower lowest unoccupied molecular orbital energy level (-0.641 eV) compared to ethylene carbonate (-0.602 eV), indicating enhanced reducibility [8].

Computational analysis of the reaction pathways demonstrates that the defluorination process is thermodynamically favorable, with calculated free energy changes ranging from -50 to -80 kJ/mol depending on the specific reaction conditions [3]. The kinetic barriers for defluorination are significantly lower than those for carbon-carbon bond breaking in conventional carbonates, explaining the preferential formation of lithium fluoride-rich solid electrolyte interphase layers.

Mayer bond order and atomic dipole moment corrected Hirshfeld charge analyses have elucidated the role of lithium ion coordination in facilitating the reduction process [3]. These calculations show that lithium coordination weakens the carbon-fluorine bond, making defluorination kinetically accessible under battery operating conditions. The computational results align well with experimental observations of rapid lithium fluoride formation during initial electrochemical cycling.

Oxidation Decomposition Mechanisms

High-Voltage Stability Considerations

4-Fluoro-1,3-dioxolan-2-one demonstrates exceptional stability at high voltages, maintaining electrochemical integrity up to potentials exceeding 4.5 V versus lithium/lithium ion [9] [10]. This enhanced high-voltage stability represents a significant improvement over conventional ethylene carbonate-based electrolytes, which typically begin decomposing around 4.2 V. The superior voltage stability stems from the electron-withdrawing effect of the fluorine substituent, which increases the oxidation potential of the carbonate ring.

Linear sweep voltammetry studies have confirmed that oxidative decomposition of 4-fluoro-1,3-dioxolan-2-one occurs at potentials significantly higher than those required for conventional carbonate oxidation [9]. The onset of oxidative decomposition typically begins around 4.8-5.0 V, providing an extended electrochemical window that is particularly beneficial for high-energy-density battery applications employing high-voltage cathode materials.

The stability enhancement is attributed to the fluorine atom's ability to stabilize the molecular orbital structure through inductive effects, making electron removal from the highest occupied molecular orbital energetically unfavorable [10]. This electronic stabilization effect is further supported by the reduced reactivity toward oxidizing species commonly present in high-voltage battery environments.

Radical Formation and Reactivity

During high-voltage conditions, 4-fluoro-1,3-dioxolan-2-one can undergo oxidative radical formation, though this occurs at significantly higher potentials than reductive processes [11] [12]. The oxidative decomposition typically proceeds through single-electron transfer mechanisms, generating cationic radical species that can participate in subsequent chemical reactions.

The primary radical species formed during oxidation include fluorocarbonate radicals and oxygen-centered radicals derived from the carbonate functionality [11]. These radicals demonstrate varying reactivity patterns, with fluorine-containing radicals generally exhibiting enhanced stability due to the electronegative nature of fluorine. The formation of these radical species can lead to cross-linking reactions that contribute to polymer network formation at electrode interfaces.

Electron paramagnetic resonance studies have provided evidence for the formation and persistence of these radical intermediates under high-voltage conditions [12]. The radical reactivity is significantly modulated by the presence of lithium salts and other electrolyte components, which can either stabilize or quench the radical species depending on their chemical nature and concentration.

Decomposition Product Analysis

High-voltage decomposition of 4-fluoro-1,3-dioxolan-2-one yields a complex mixture of products that have been characterized through various analytical techniques [13] [11]. The primary decomposition products include carbon dioxide, fluoride ions, and oligomeric species containing fluorinated carbonate functionalities. Unlike reductive decomposition, oxidative breakdown tends to produce more volatile products that can contribute to gas evolution within battery cells.

Gas chromatography-mass spectrometry analysis has identified carbon dioxide as the major gaseous product of high-voltage decomposition, similar to other carbonate-based electrolytes [13]. However, the presence of fluorine leads to the formation of hydrogen fluoride and other fluorinated organic compounds that can have significant impacts on electrode and separator materials. The quantitative analysis reveals that approximately one molecule of carbon dioxide is produced per molecule of 4-fluoro-1,3-dioxolan-2-one decomposed at high voltages.

X-ray photoelectron spectroscopy studies of electrodes exposed to high-voltage conditions in 4-fluoro-1,3-dioxolan-2-one-containing electrolytes show the formation of fluorinated surface species [2] [14]. These species contribute to the formation of protective surface films that can enhance electrode stability, though their composition differs significantly from those formed during reductive processes. The decomposition products demonstrate varying thermal stability, with fluorinated species generally exhibiting enhanced resistance to further decomposition.

Solid Electrolyte Interphase Formation

Solid Electrolyte Interphase Composition and Structural Characteristics

The solid electrolyte interphase formed from 4-fluoro-1,3-dioxolan-2-one exhibits a distinctive composition that differs markedly from interfaces generated by conventional carbonate electrolytes [2] [15] [6]. The interphase consists of a heterogeneous structure with an inner layer rich in inorganic species, primarily lithium fluoride and lithium oxide, and an outer layer containing polymeric fluoroethylene carbonate species and organic oligomers.

Lithium fluoride represents the dominant inorganic component, typically comprising 15-25 atomic percent of the total solid electrolyte interphase composition [2] [7]. This high lithium fluoride content is a direct consequence of the facile defluorination of 4-fluoro-1,3-dioxolan-2-one during electrochemical reduction. The lithium fluoride forms as discrete crystallites with sizes ranging from 5-15 nanometers, significantly smaller than those observed in conventional carbonate-derived interfaces [16].

The organic components include cross-linked polymeric networks derived from fluoroethylene carbonate oligomerization, poly(ethylene oxide) chains formed through ring-opening reactions, and various alkyl carbonate species [2] [4]. These organic species contribute to the flexibility and ionic conductivity of the solid electrolyte interphase. The structural analysis reveals that the polymeric components form interpenetrating networks that provide mechanical stability while maintaining pathways for lithium ion transport.

Formation Kinetics and Evolution

The formation kinetics of 4-fluoro-1,3-dioxolan-2-one-derived solid electrolyte interphase are characterized by rapid initial formation followed by gradual evolution over subsequent electrochemical cycles [16] [4]. The initial formation occurs within the first 0.5 hours of electrochemical contact, significantly faster than ethylene carbonate-based systems, which typically require 1-2 hours for initial interphase establishment.

Complete solid electrolyte interphase formation is achieved within 3-5 electrochemical cycles, compared to 5-10 cycles required for conventional carbonate systems [16]. This accelerated formation kinetics is attributed to the higher electrochemical activity of 4-fluoro-1,3-dioxolan-2-one and the rapid defluorination reactions that generate lithium fluoride nucleation sites. The growth rate during initial formation ranges from 2-5 nanometers per cycle, which subsequently decreases to less than 2 nanometers per cycle once the protective layer is established.

The evolution of the solid electrolyte interphase demonstrates remarkable stability over extended cycling periods, with minimal thickness changes observed after initial formation [16]. Electrochemical impedance spectroscopy measurements show that the interfacial resistance decreases from approximately 100 ohms to 30 ohms during the formation period, then remains relatively stable throughout subsequent cycling. This behavior contrasts sharply with ethylene carbonate-derived interfaces, which typically show increasing resistance over time due to continued electrolyte decomposition.

Mechanical Properties of 4-Fluoro-1,3-dioxolan-2-one-derived Solid Electrolyte Interphase Layers

The mechanical properties of solid electrolyte interphase layers formed from 4-fluoro-1,3-dioxolan-2-one exhibit superior characteristics compared to those derived from conventional carbonate electrolytes [17] [16]. Nanoindentation measurements reveal Young's moduli ranging from 8-15 gigapascals, indicating good mechanical strength while maintaining sufficient flexibility to accommodate electrode volume changes during electrochemical cycling.

The yield strength of these interphase layers ranges from 200-400 megapascals, providing adequate mechanical integrity to prevent cracking under stress [17]. Particularly notable is the elastic recovery, which ranges from 85-95 percent, indicating that the solid electrolyte interphase can withstand significant deformation without permanent damage. This property is crucial for maintaining interface integrity during the substantial volume changes experienced by silicon and other high-capacity electrode materials.

Fracture toughness measurements indicate values between 0.5-1.2 megapascals per square root meter, demonstrating good resistance to crack propagation [17]. The solid electrolyte interphase layers can accommodate volume changes exceeding 300 percent without mechanical failure, making them particularly suitable for next-generation electrode materials that experience large volumetric changes during lithiation and delithiation processes.

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 14 of 26 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 12 of 26 companies with hazard statement code(s):;

H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (83.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

General Manufacturing Information

1,3-Dioxolan-2-one, 4-fluoro-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.